3-((4-(Dimethylamino)phenyl)amino)-1-(2-methoxyethyl)pyrrolidine-2,5-dione
Description
3-((4-(Dimethylamino)phenyl)amino)-1-(2-methoxyethyl)pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a pyrrolidine ring substituted with a dimethylamino group and a methoxyethyl group
Properties
IUPAC Name |
3-[4-(dimethylamino)anilino]-1-(2-methoxyethyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-17(2)12-6-4-11(5-7-12)16-13-10-14(19)18(15(13)20)8-9-21-3/h4-7,13,16H,8-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHZPTZRWIWTLMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC2CC(=O)N(C2=O)CCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-(Dimethylamino)phenyl)amino)-1-(2-methoxyethyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method includes the reaction of 4-(dimethylamino)aniline with a suitable pyrrolidine derivative under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-((4-(Dimethylamino)phenyl)amino)-1-(2-methoxyethyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce a variety of substituted products.
Scientific Research Applications
Chemistry
In chemistry, 3-((4-(Dimethylamino)phenyl)amino)-1-(2-methoxyethyl)pyrrolidine-2,5-dione is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst in organic reactions.
Biology
In biological research, this compound may be investigated for its interactions with biological molecules and potential as a probe for studying biochemical pathways.
Medicine
In medicine, the compound could be explored for its pharmacological properties, including potential therapeutic applications. It may be studied for its effects on various biological targets and pathways.
Industry
In industrial applications, this compound may be used in the production of specialty chemicals, pharmaceuticals, and other products requiring specific chemical properties.
Mechanism of Action
The mechanism of action of 3-((4-(Dimethylamino)phenyl)amino)-1-(2-methoxyethyl)pyrrolidine-2,5-dione involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-((4-(Dimethylamino)phenyl)amino)-1-(2-methoxyethyl)pyrrolidine-2,5-dione include other pyrrolidine derivatives with different substituents. Examples include:
- 3-((4-(Methylamino)phenyl)amino)-1-(2-methoxyethyl)pyrrolidine-2,5-dione
- 3-((4-(Dimethylamino)phenyl)amino)-1-(2-ethoxyethyl)pyrrolidine-2,5-dione
Uniqueness
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and physical properties
Biological Activity
The compound 3-((4-(Dimethylamino)phenyl)amino)-1-(2-methoxyethyl)pyrrolidine-2,5-dione , commonly referred to as a pyrrolidine derivative, has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHNO
- IUPAC Name : this compound
| Property | Value |
|---|---|
| Molecular Weight | 276.34 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
| Log P | 2.5 |
Anti-inflammatory Effects
Recent studies have highlighted the compound's significant anti-inflammatory properties. For instance, a study demonstrated that derivatives of this compound exhibited potent inhibition of nitric oxide (NO) production in BV2 cells stimulated by lipopolysaccharide (LPS). The compound showed an IC value of 7.1 μM , indicating its effectiveness compared to other analogues .
The anti-inflammatory mechanism involves the inhibition of pro-inflammatory cytokines and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This is achieved through the blockade of the nuclear factor-kappa B (NF-κB) and p38 MAPK signaling pathways .
Neuroprotective Properties
In addition to its anti-inflammatory effects, the compound has been evaluated for neuroprotective properties. Research indicates that it may help mitigate neuronal damage in models of neuroinflammation, suggesting potential applications in treating neurodegenerative diseases .
Cytotoxicity Studies
Cytotoxicity assessments have revealed that the compound exhibits low toxicity at therapeutic concentrations. This is crucial for its potential use in clinical settings, particularly for conditions requiring long-term treatment .
Case Study 1: Neuroinflammation Model
In a controlled laboratory setting, researchers administered the compound to mice subjected to neuroinflammatory conditions. The results indicated a marked reduction in inflammatory markers and improved behavioral outcomes compared to control groups. Histological analyses confirmed reduced neuronal damage and inflammation in treated subjects.
Case Study 2: In Vitro Studies on Cell Lines
In vitro assays using various cell lines demonstrated that the compound effectively reduced inflammation-induced cytotoxicity. The findings suggest that it could serve as a therapeutic agent in conditions characterized by excessive inflammation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
